3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Mass Spectrometry and Isoxazole Ring Isomerization
Research has explored the mass spectra of compounds like 3-aryl-5-methylisoxazole-4-carboxylic acid, noting thermal isomerization of the isoxazole ring and rearrangement processes in their mass spectra. These studies provide insights into the stability and transformation of these compounds under various conditions, which is vital for their application in chemical analysis and synthesis (Zhigulev, Khmel’nitskiĭ, & Panina, 1974).
Immunological Activity
Compounds derived from 5-amino-3-methylisoxazole-4-carboxylic acid, closely related to 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, have been synthesized and examined for their potential immunotropic activity. These studies are significant for understanding how these compounds can modulate immune responses, which has implications for drug development in treating immune-related disorders (Ryng et al., 1999).
Insecticidal Activities
Research into novel 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles, which are structurally related to 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, indicates their potential as insecticides. Understanding the insecticidal properties of these compounds could lead to the development of new pest control agents (Shi et al., 2000).
Synthesis and Antitumor Activity
Studies have been conducted on the synthesis of isoxazolyl- and isothiazolylcarbamides, including compounds derived from 3-methylisoxazole-5-carboxylic acid. These compounds have shown promising antitumor activity, suggesting their potential use in cancer treatment (Potkin et al., 2014).
Fluorescence Analysis
The development of fluorogenic reagents for carboxylic acids, which could include derivatives of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, has been a focus of research. This work aids in the analytical detection of these compounds, enhancing their applicability in biochemical and pharmaceutical research (Uchiyama, Santa, & Imai, 2001).
Dihydroorotate Dehydrogenase Inhibition
Investigations into isoxazol derivatives like leflunomide, structurally related to 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, have revealed their inhibitory effects on dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis. This has implications for the development of immunosuppressive and antirheumatic drugs (Knecht & Löffler, 1998).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and handling precautions of the compound.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEGBONVUJDOFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381699 | |
Record name | 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |
CAS RN |
1736-21-6 | |
Record name | 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1736-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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